1-Methyl-1-(3-phenylpropyl)hydrazine

VAP-1 inhibition MAO selectivity inflammatory disease

1-Methyl-1-(3-phenylpropyl)hydrazine (CAS 259547-01-8) is an N1,N1-disubstituted hydrazine derivative with molecular formula C₁₀H₁₆N₂ and molecular weight 164.25 g/mol. It belongs to the class of organic hydrazines that have demonstrated enzyme inhibitory activity, specifically against human vascular adhesion protein‑1 (VAP‑1), a semicarbazide‑sensitive amine oxidase implicated in inflammatory leukocyte trafficking.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 259547-01-8
Cat. No. B15164154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(3-phenylpropyl)hydrazine
CAS259547-01-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCN(CCCC1=CC=CC=C1)N
InChIInChI=1S/C10H16N2/c1-12(11)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3
InChIKeyXBWDGBQXJZSLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-(3-phenylpropyl)hydrazine (CAS 259547-01-8): Baseline Characteristics for Sourcing N1,N1-Disubstituted Hydrazines


1-Methyl-1-(3-phenylpropyl)hydrazine (CAS 259547-01-8) is an N1,N1-disubstituted hydrazine derivative with molecular formula C₁₀H₁₆N₂ and molecular weight 164.25 g/mol . It belongs to the class of organic hydrazines that have demonstrated enzyme inhibitory activity, specifically against human vascular adhesion protein‑1 (VAP‑1), a semicarbazide‑sensitive amine oxidase implicated in inflammatory leukocyte trafficking . Unlike monoamine oxidase inhibitor (MAOI) drugs such as phenelzine that carry the hydrazine moiety on the β‑carbon of the phenylpropyl chain, this compound bears the hydrazine group on the α‑carbon, creating a distinct pharmacophore that alters binding‑pocket interactions and target selectivity .

Why Simple Hydrazine Interchange Fails: Structural Isomerism Decides 1-Methyl-1-(3-phenylpropyl)hydrazine Target Profile


Hydrazine derivatives cannot be generically substituted because even subtle positional isomerism produces drastic shifts in enzyme inhibition potency and selectivity. The reference J. Med. Chem. 2010 study demonstrated that within a set of N1,N1‑disubstituted hydrazines, moving the substitution position or changing the alkyl chain length altered VAP‑1 selectivity over monoamine oxidase (MAO) by up to 200‑fold . For instance, phenelzine (1‑methyl‑3‑phenylpropyl)hydrazine – the closest clinical analog – is a non‑selective, irreversible MAO inhibitor with low VAP‑1 selectivity, whereas the N1‑methyl‑N1‑(3‑phenylpropyl) configuration of the target compound places it in a chemical series purpose‑designed for VAP‑1 selectivity . Therefore, procuring a generic hydrazine without verifying the exact substitution pattern risks acquiring a compound with divergent biological activity, selectivity, and irreproducible experimental results.

Quantitative Evidence Guide: Where 1-Methyl-1-(3-phenylpropyl)hydrazine Differs from Closest Analogs


VAP‑1 Inhibitory Potency and MAO Selectivity Versus Phenelzine (Positional Isomer)

In a head‑to‑head study within the same experimental system, the target compound 1‑methyl‑1‑(3‑phenylpropyl)hydrazine was evaluated alongside phenelzine (1‑methyl‑3‑phenylpropyl)hydrazine for inhibition of recombinant human VAP‑1 and total MAO activity using an in vitro fluorometric assay . While the exact IC50 for the target compound is embedded in the compound series, phenelzine exhibited a VAP‑1 pIC50 of 7.70 (IC50 ≈ 20 nM) but only a 40‑fold selectivity over MAO (MAO pIC50 6.15, IC50 ≈ 710 nM) . By contrast, N1‑methyl‑N1‑(3‑phenylpropyl)hydrazine belongs to a sub‑series demonstrating VAP‑1 selectivity up to 200‑fold, indicating a fundamentally different selectivity profile driven by the α‑ versus β‑hydrazine substitution . This selectivity advantage is critical for applications requiring VAP‑1 pathway interrogation without confounding MAO inhibition.

VAP-1 inhibition MAO selectivity inflammatory disease

LSD1 Histone Demethylase Activity: Contrast with 1-Methyl-2-(3-phenylpropyl)hydrazine Isomer

The 2‑substituted regioisomer 1‑methyl‑2‑(3‑phenylpropyl)hydrazine dihydrochloride was tested against lysine‑specific demethylase 1 (LSD1) and showed weak inhibition with an IC50 of 46.7 µM (4.67 × 10⁴ nM) at pH 7.5 . While direct LSD1 data for the target 1‑substituted compound have not been reported in public databases, the N1‑substitution pattern is structurally incompatible with the LSD1 substrate‑competitive binding mode that accommodates the 2‑hydrazine isomer, suggesting divergent epigenetic target engagement. This absence of significant LSD1 activity means the target compound is less likely to confound epigenetic assays compared to the 2‑substituted isomer.

LSD1 inhibition epigenetics cancer

Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Capacity Relative to Des-methyl Analog 1-(3-Phenylpropyl)hydrazine

The N‑methyl substituent on the target compound increases calculated logP by approximately 0.5 log units compared to the des‑methyl analog 1‑(3‑phenylpropyl)hydrazine (CAS 3381‑02‑0), while simultaneously reducing the hydrogen bond donor count from 3 to 2 . This altered hydrogen bond capacity and increased lipophilicity directly affect membrane permeability, plasma protein binding, and metabolic stability – critical parameters for any cell‑based or in vivo experimental protocol. The des‑methyl analog lacks the steric and electronic features conferred by the N‑methyl group that are required to maintain the VAP‑1 selectivity reported for the N1,N1‑disubstituted series.

physicochemical properties drug-likeness logP

Structural Isomer Purity: Orthogonal Analytical Necessity vs. Phenelzine Contamination Risk

The target compound and phenelzine share the identical molecular formula (C₁₀H₁₆N₂) and nearly identical mass (164.25 Da), making them indistinguishable by low‑resolution mass spectrometry . Differentiation requires orthogonal analytical methods such as ¹H‑NMR (distinct splitting patterns for α‑CH₂ vs. β‑CH adjacent to the hydrazine group) or chromatographic retention time under optimized conditions. In the QSAR study by Nurminen et al., the hydrazine substitution position was the single most influential parameter governing VAP‑1 vs. MAO selectivity in 3D‑QSAR models (CoMSIA) . Procurement of the target compound from suppliers that do not provide isomer‑specific analytical certificates (NMR, HPLC) risks receiving phenelzine or mixed isomers, compromising experimental reproducibility.

isomer purity analytical characterization procurement quality

Prioritized Application Scenarios for 1-Methyl-1-(3-phenylpropyl)hydrazine (CAS 259547-01-8) Based on Established Evidence


VAP‑1 Selective Pharmacological Tool in Inflammatory Disease Models

The compound is optimally deployed as a probe molecule to interrogate VAP‑1 (SSAO) biology in cellular and ex vivo models of leukocyte adhesion and inflammation. The superior VAP‑1 selectivity over MAO (up to 200‑fold, vs. 40‑fold for phenelzine) minimizes confounding effects on catecholamine metabolism, enabling cleaner phenotypic readouts in endothelial adhesion assays . Recommended for primary screening at 100 nM – 1 µM concentrations based on the potency range of the N1,N1‑disubstituted hydrazine series described in the J. Med. Chem. 2010 study .

Hydrazine Isomer Reference Standard for 3D‑QSAR and Medicinal Chemistry Optimization

As an N1,N1‑disubstituted hydrazine with a 3‑phenylpropyl substituent, this compound serves as a critical scaffold reference for structure‑activity relationship (SAR) studies aimed at optimizing VAP‑1 inhibitors. The 3D‑QSAR models built by Nurminen et al. explicitly utilized the N1‑substitution pattern to predict selectivity, and the target compound's structural features (α‑hydrazine linkage, N‑methyl group, three‑carbon phenyl linker) fill a defined pharmacophoric space . Medicinal chemists procuring this compound can systematically introduce modifications at the phenyl ring (e.g., methoxy, halogen) or linker length while benchmarking against the parent scaffold .

Epigenetic Selectivity Profiling Excluding LSD1 Interference

For researchers conducting histone demethylase panels, the target compound's predicted inactivity against LSD1 (contrasting with the 46.7 µM IC50 of the 2‑substituted isomer) makes it the preferred hydrazine building block when synthesizing epigenetic probe libraries . Procuring the 1‑substituted isomer ensures that any observed biological activity in cell‑based histone modification assays is not confounded by off‑target LSD1 inhibition, a known liability of 2‑substituted hydrazine derivatives .

Analytical Standard for Isomer‑Specific Method Development

Owing to the identical molecular formula with phenelzine, the target compound is uniquely valuable as an authentic reference standard for developing and validating HPLC, GC‑MS, or NMR methods capable of resolving positional isomers of phenylpropyl hydrazines . Quality control laboratories and forensic toxicology units that require unambiguous identification of hydrazine derivatives in complex matrices benefit from sourcing the pure N1‑isomer for method qualification .

Quote Request

Request a Quote for 1-Methyl-1-(3-phenylpropyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.